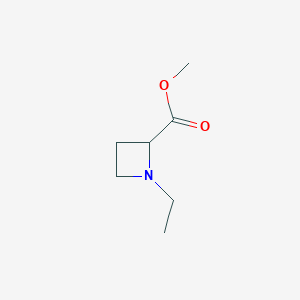

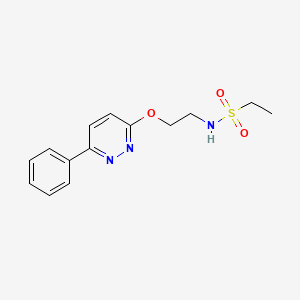

![molecular formula C18H14Cl2N2O4S2 B2424476 4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide CAS No. 2654-68-4](/img/structure/B2424476.png)

4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide” is a chemical compound with the molecular formula C18H14Cl2N2O4S2 . It is used for industrial and scientific research purposes . Other names for this compound include p-Chlorbenzolsulfonsaeure-p-chloranilid and 4,4’-dichlorobenzenesulfonanilide .

Physical And Chemical Properties Analysis

The compound is insoluble in water but soluble in acetone, chloroform, dichloromethane, DMF, DMSO, ethanol, ethyl acetate, hexane, methanol, THF, and toluene .

科学的研究の応用

- Application : hiCE inhibitor-1 has been designed as an HIF-1α inhibitor. By blocking HIF-1α activity, it may modulate hypoxia-related pathways and potentially impact diseases such as cancer, diabetes, and ischemic conditions .

Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition

Systemic Lupus Erythematosus (SLE)

Safety and Hazards

The safety data sheet for this compound suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be contacted immediately .

作用機序

Target of Action

The primary target of hiCE inhibitor-1, also known as 4-chloro-N-[4-(4-chlorobenzenesulfonamido)phenyl]benzene-1-sulfonamide, is the human intestinal carboxyl esterase (hiCE) . hiCE is a drug target for ameliorating irinotecan-induced diarrhea . By reducing irinotecan-induced diarrhea, hiCE inhibitors can improve the anti-cancer efficacy of irinotecan .

Mode of Action

hiCE inhibitor-1 is a selective inhibitor of hiCE . It binds to hiCE, inhibiting its activity and thereby reducing the conversion of irinotecan into its active metabolite . This results in a decrease in irinotecan-induced diarrhea, improving the anti-cancer efficacy of irinotecan .

Biochemical Pathways

The inhibition of hiCE affects the metabolism of irinotecan, a pro-drug used in cancer treatment . Normally, hiCE metabolizes irinotecan into its active form, which can cause diarrhea . By inhibiting hiCE, the conversion of irinotecan is reduced, leading to a decrease in diarrhea and an increase in the anti-cancer efficacy of irinotecan .

Pharmacokinetics

It is known that the compound is a selective inhibitor of hice with a ki value of 533 nM , indicating a strong binding affinity

Result of Action

The primary result of hiCE inhibitor-1’s action is a reduction in irinotecan-induced diarrhea . This improves the tolerability and potentially the efficacy of irinotecan as a cancer treatment . The molecular and cellular effects of hiCE inhibitor-1’s action are likely related to its inhibition of hiCE and the subsequent effects on irinotecan metabolism .

Action Environment

The action of hiCE inhibitor-1 is likely influenced by various environmental factors. For example, the presence of irinotecan, the substrate for hiCE, would be necessary for the inhibitor’s effects to be observed Additionally, factors that affect the expression or activity of hiCE could potentially influence the efficacy and stability of hiCE inhibitor-1

特性

IUPAC Name |

4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O4S2/c19-13-1-9-17(10-2-13)27(23,24)21-15-5-7-16(8-6-15)22-28(25,26)18-11-3-14(20)4-12-18/h1-12,21-22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKZGFRFXGBGOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

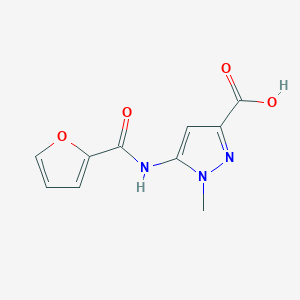

![(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2424400.png)

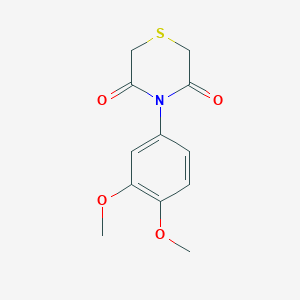

![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide](/img/structure/B2424403.png)

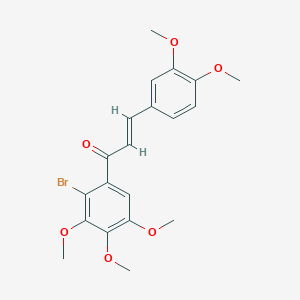

![N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2424405.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2424406.png)

![Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B2424409.png)

![4-[(3Z)-5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenylquinolin-3-ylidene)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/no-structure.png)